

# 4-(Ethylthio)benzoic acid IUPAC name

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## Compound of Interest

Compound Name: **4-(Ethylthio)benzoic acid**

Cat. No.: **B081999**

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An In-depth Technical Guide to **4-(Ethylthio)benzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-(Ethylthio)benzoic acid**, with the IUPAC name 4-ethylsulfanylbenzoic acid, is an organic compound that has garnered interest in various scientific fields.<sup>[1]</sup> It is recognized as a stabilizer and a biotransformation product of salicylic acid. Notably, it has been identified as a potent inhibitor of bacterial cytochrome P450 enzymes, suggesting its potential as an antibacterial agent, particularly against antibiotic-resistant strains. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its known biological activities and mechanisms of action.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-(Ethylthio)benzoic acid** is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Reference
IUPAC Name	4-ethylsulfanylbenzoic acid	<a href="#">[1]</a>
CAS Number	13205-49-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub> S	<a href="#">[1]</a>
Molecular Weight	182.24 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Solid	<a href="#">[2]</a>
Melting Point	145-147 °C	<a href="#">[2]</a>
Flash Point	145 °C	

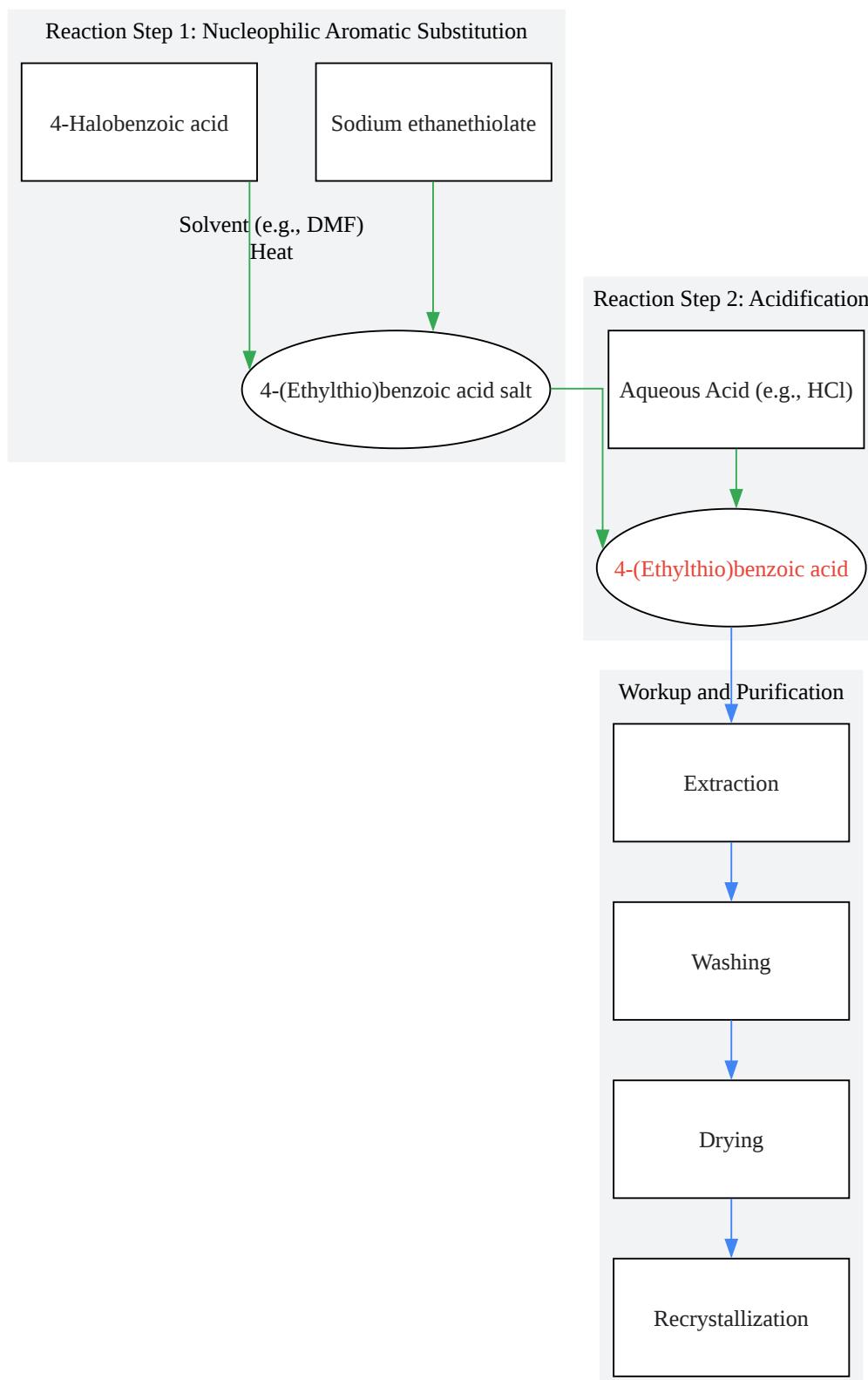
## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **4-(Ethylthio)benzoic acid**. While a complete public dataset is not readily available, data from closely related analogs such as 4-(methylthio)benzoic acid and general knowledge of benzoic acid spectra provide expected characteristic signals.

Spectroscopic Technique	Expected Characteristics
<sup>1</sup> H NMR	Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons in the para-substituted pattern, and a singlet for the carboxylic acid proton. For the similar 4-(methylthio)benzoic acid, aromatic protons appear around 7.2-8.0 ppm.
<sup>13</sup> C NMR	Resonances for the ethyl carbon atoms, four distinct aromatic carbons (due to symmetry), and a downfield signal for the carboxylic carbon. For 4-(methylthio)benzoic acid, the carboxylic carbon is observed around 167 ppm.
IR Spectroscopy	A broad O-H stretching band for the carboxylic acid from approximately 3300 to 2500 cm <sup>-1</sup> , a sharp C=O stretching peak around 1700 cm <sup>-1</sup> , and C-H stretching and bending vibrations for the aromatic ring and alkyl chain.[3]

## Synthesis of 4-(Ethylthio)benzoic Acid Representative Synthetic Workflow

The following diagram illustrates a representative workflow for the synthesis of thioether-substituted benzoic acids, based on established chemical transformations.

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Caption: Synthetic workflow for **4-(Ethylthio)benzoic acid**.

## Experimental Protocol

The following is a representative experimental protocol for the synthesis of an aryl thioether benzoic acid, adapted from a procedure for a similar compound.

### Materials:

- 4-Halobenzoic acid (e.g., 4-bromobenzoic acid)
- Sodium ethanethiolate
- Anhydrous N,N-Dimethylformamide (DMF)
- Hydrochloric acid (HCl), 1 M
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

### Procedure:

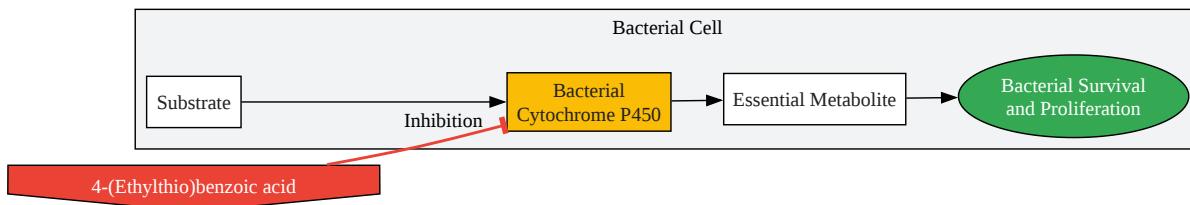
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-halobenzoic acid (1.0 equivalent) in anhydrous DMF.
- **Nucleophilic Substitution:** Add sodium ethanethiolate (1.1 equivalents) to the solution. Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
- **Quenching and Acidification:** Once the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M HCl. A precipitate should form.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x volume).
- **Washing and Drying:** Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous  $\text{MgSO}_4$ .

- Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-(ethylthio)benzoic acid**.

## Biological Activity and Mechanism of Action

### Inhibition of Bacterial Cytochrome P450

**4-(Ethylthio)benzoic acid** has been identified as a potent inhibitor of bacterial cytochrome P450 (CYP) enzymes. These enzymes are often crucial for the survival of bacteria, participating in various metabolic processes. Inhibition of these enzymes can lead to bacterial cell death or stasis, making this compound a candidate for antimicrobial drug development.

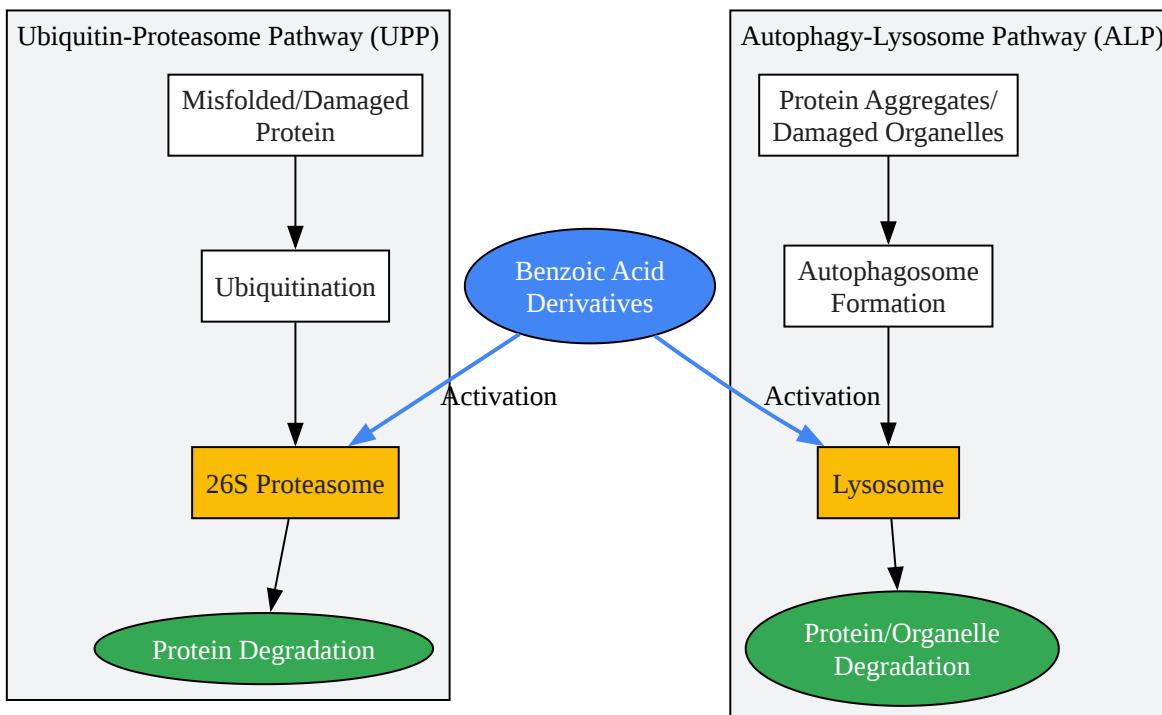


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Caption: Inhibition of bacterial cytochrome P450 by **4-(Ethylthio)benzoic acid**.

## General Activity of Benzoic Acid Derivatives on Proteostasis

Benzoic acid derivatives have been shown to modulate the proteostasis network in human cells. This network is responsible for maintaining the health of the cellular proteome through protein synthesis, folding, and degradation. Dysregulation of proteostasis is linked to aging and various diseases. Studies on similar benzoic acid derivatives have shown that they can enhance the activity of the two primary protein degradation systems: the Ubiquitin-Proteasome Pathway (UPP) and the Autophagy-Lysosome Pathway (ALP).<sup>[4]</sup>



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Caption: General mechanism of benzoic acid derivatives on proteostasis.

## Applications in Drug Development

The inhibitory action of **4-(Ethylthio)benzoic acid** on bacterial cytochrome P450 enzymes makes it a promising lead compound for the development of new antibiotics. Its mechanism of action may be effective against bacteria that have developed resistance to conventional antibiotics. Furthermore, the broader family of benzoic acid derivatives shows potential in addressing age-related diseases through the modulation of proteostasis, suggesting that **4-(Ethylthio)benzoic acid** could be investigated for such activities as well.<sup>[4]</sup>

## Conclusion

**4-(Ethylthio)benzoic acid** is a molecule with significant potential, particularly in the field of antibacterial research. Its well-defined chemical properties and the availability of synthetic routes provide a solid foundation for further investigation. Future research should focus on elucidating its specific interactions with bacterial CYP450 enzymes, evaluating its efficacy in various bacterial strains, and exploring its potential effects on cellular proteostasis to uncover its full therapeutic potential.

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